molecular formula C32H36N2O B1146093 (2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol CAS No. 156732-15-9

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol

Cat. No. B1146093
CAS RN: 156732-15-9
M. Wt: 464.65
InChI Key:
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Description

“(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-ol” is a compound with a complex structure. It contains multiple functional groups, including two amino groups, a hydroxyl group, and two phenyl groups .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups and chiral centers. The presence of two amino groups, a hydroxyl group, and two phenyl groups contribute to its unique structure .

Scientific Research Applications

Anti-Cancer Drugs

Compounds with similar structures have been investigated for their potential as anti-cancer drugs . They could potentially be used to inhibit the growth of cancer cells or induce apoptosis (programmed cell death).

Anti-Inflammatory Drugs

Similarly, these compounds could also be explored for their anti-inflammatory properties . They could potentially be used to reduce inflammation in the body, which is a key factor in many diseases including arthritis, asthma, and autoimmune diseases.

Gene Function Studies

The compound could potentially be used in gene function studies . For instance, it could be used to create plasmids for transfection studies, which are crucial for studying gene function, protein expression, and other cellular processes .

Gene Knockout Studies

The compound could also be used in gene knockout studies . It could be utilized for generating knockout constructs, which are essential for targeted gene disruption experiments .

Molecular Cloning

The compound could be valuable for amplifying DNA fragments for subsequent cloning into larger vectors . This is particularly useful for constructing recombinant DNA molecules and generating libraries of DNA fragments for various downstream applications .

Screening Libraries

The compound could be ideal for rapidly isolating plasmid DNA from large DNA libraries . Researchers can obtain the DNA needed for screening and identify specific clones of interest, facilitating the discovery of novel genes or genetic elements .

Sequencing

The compound could provide template DNA for Sanger sequencing or next-generation sequencing . Researchers can obtain enough high-quality DNA for sequencing applications, allowing for the analysis of gene sequences, genetic variations, or mutations .

PCR Amplification

The compound could be valuable for generating template DNA required for PCR amplification . This is essential for applications such as gene expression analysis, genotyping, and molecular diagnostics .

Mechanism of Action

The mechanism of action of this compound is not clear from the current data .

Safety and Hazards

The safety and hazards associated with this compound are not available in the current data .

Future Directions

The future research directions for this compound could involve exploring its potential applications, studying its chemical reactions, and developing efficient synthesis methods .

properties

IUPAC Name

(2S,3S,5S)-5-amino-2-(benzylamino)-1,6-diphenylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O/c26-23(16-20-10-4-1-5-11-20)18-25(28)24(17-21-12-6-2-7-13-21)27-19-22-14-8-3-9-15-22/h1-15,23-25,27-28H,16-19,26H2/t23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQKCRJVAIXEBV-SDHOMARFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(C(CC2=CC=CC=C2)NCC3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C[C@@H]([C@H](CC2=CC=CC=C2)NCC3=CC=CC=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S,5S)-5-Amino-2-(benzylamino)-1,6-diphenylhexan-3-OL

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